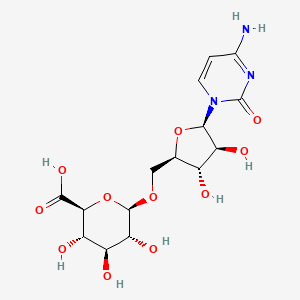
Bis(2,3,4,5-tetrachlorophenyl)iodanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3,4,5-tetrachlorophenyl)iodanium is a chemical compound with the molecular formula C12H2Cl8I. It is known for its unique structure, which includes two tetrachlorophenyl groups attached to an iodine atom. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,3,4,5-tetrachlorophenyl)iodanium typically involves the reaction of iodine with 2,3,4,5-tetrachlorophenyl compounds under specific conditions. One common method involves the use of an oxidizing agent to facilitate the formation of the iodonium ion. The reaction is usually carried out in an organic solvent at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,3,4,5-tetrachlorophenyl)iodanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of iodide ions and other reduced species.
Substitution: The tetrachlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile at controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iodoarenes, while substitution reactions can produce a variety of substituted phenyl compounds .
Aplicaciones Científicas De Investigación
Bis(2,3,4,5-tetrachlorophenyl)iodanium has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bis(2,3,4,5-tetrachlorophenyl)iodanium involves its ability to act as an electrophile in chemical reactions. The iodonium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(2,3,4,5-tetrachlorophenyl)dimethylsilane
- Bis(2,3,4,5-tetrachlorophenyl)diphenylsilane
Uniqueness
Bis(2,3,4,5-tetrachlorophenyl)iodanium is unique due to its specific structure, which includes two tetrachlorophenyl groups attached to an iodine atom. This structure imparts distinct chemical properties, making it valuable in various chemical reactions and applications. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further distinguishes it from similar compounds .
Propiedades
Fórmula molecular |
C12H2Cl8I+ |
|---|---|
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
bis(2,3,4,5-tetrachlorophenyl)iodanium |
InChI |
InChI=1S/C12H2Cl8I/c13-3-1-5(9(17)11(19)7(3)15)21-6-2-4(14)8(16)12(20)10(6)18/h1-2H/q+1 |
Clave InChI |
MMPASVJDQYZKLL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1[I+]C2=C(C(=C(C(=C2)Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


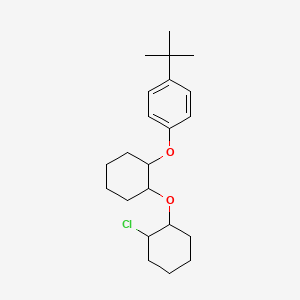
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
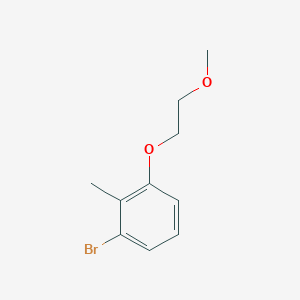
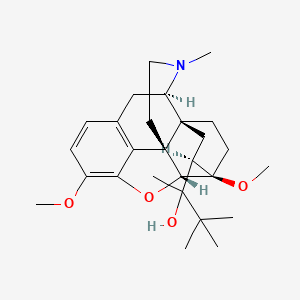
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
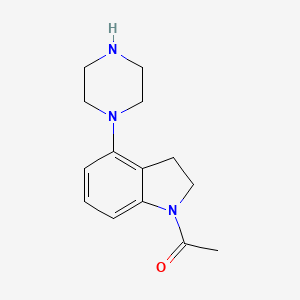

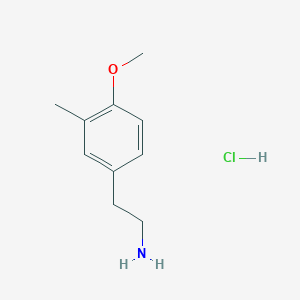
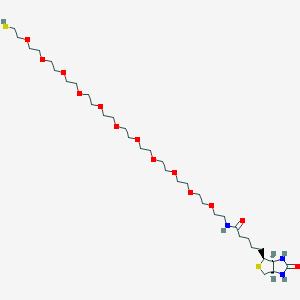


![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)

